Epibatidine Dihydrochloride is a potent alkaloid derived from the skin of the Ecuadorian frog Epipedobates anthonyi. This compound has garnered significant attention in neuropharmacology due to its high affinity for nicotinic acetylcholine receptors, particularly the α4β2 subtype. Its analgesic properties are noteworthy, as it is reported to be 100 to 200 times more potent than morphine, making it a subject of interest for developing non-opioid pain relief alternatives . Despite its potential therapeutic applications, the compound's high toxicity limits its use in clinical settings.
Epibatidine Dihydrochloride is classified as a natural alkaloid. It is primarily extracted from the skin of the Epipedobates anthonyi frog, which produces this compound as a defense mechanism against predators. The compound's structure and pharmacological properties have led to its classification as a nicotinic acetylcholine receptor agonist, with implications for pain management and neuropharmacological research .
The synthesis of Epibatidine Dihydrochloride involves several intricate steps, often starting from readily available precursors. One common synthetic route is the chemoenzymatic synthesis, which includes:
The industrial production of Epibatidine Dihydrochloride is limited due to its complexity and toxicity. Most research laboratories synthesize it in small quantities for experimental purposes. Various synthetic analogs have been developed to improve safety profiles while maintaining efficacy .
Epibatidine Dihydrochloride has a molecular formula of C₁₁H₁₄Cl₂N₂ and a molecular weight of 245.14 g/mol. The IUPAC name is (1R,2R,4S)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane; hydrochloride.
Epibatidine Dihydrochloride undergoes various chemical reactions, including:
The specific conditions under which these reactions occur can lead to different products:
Epibatidine Dihydrochloride appears as a white crystalline solid. Its solubility in water and organic solvents makes it suitable for various experimental applications.
The compound exhibits strong basicity due to the presence of nitrogen atoms in its structure. It is sensitive to light and moisture, necessitating careful handling and storage conditions.
Epibatidine Dihydrochloride has several applications in scientific research:
Epibatidine’s discovery traces to 1974 when National Institutes of Health chemist John W. Daly isolated it from the skin of Ecuadoran poison dart frogs (Epipedobates anthonyi and Ameerega genus). Initial research revealed potent analgesic effects in mice, initially mistaken for opioid activity due to its efficacy [1]. The compound’s structural elucidation in 1992 marked a breakthrough, identifying it as a novel chlorinated alkaloid with a 7-azabicyclo[2.2.1]heptane core linked to a chloropyridine ring [1] [2]. Controversy persists regarding its natural occurrence: later studies failed to detect epibatidine in captive-bred frogs, suggesting dietary sequestration from beetles, ants, mites, or flies rather than endogenous synthesis [1]. Daly’s original samples (less than 1 mg) faced concerns about environmental contamination, complicating definitive confirmation [1].
Epibatidine dihydrochloride is the salt form of the free base epibatidine, enhancing stability and solubility for research. Its systematic IUPAC name is 2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane dihydrochloride [3]. Key identifiers include:
Structurally, epibatidine features a rigid bicyclic amine bridged to a 6-chloro-3-pyridyl group. Its exo-configuration and chirality ((+)-enantiomer is natural) are critical for bioactivity. Synthetically, epibatidine remains challenging due to multiple chiral centers. Over 50 synthetic routes exist, including Corey’s enantioselective method starting from chloronicotinaldehyde and Downey’s asymmetric Diels-Alder approach [1] [3].
Table 1: Key Chemical Properties of Epibatidine
Property | Value/Descriptor |
---|---|
IUPAC Name | 2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane dihydrochloride |
Empirical Formula | C₁₁H₁₃ClN₂·2HCl |
Appearance | White to off-white solid |
Solubility | Soluble in water, methanol |
Chirality | Naturally occurring (+)-enantiomer |
Key Moieties | Bicyclic tertiary amine, chloropyridine |
Table 2: Structural Comparison with Related Alkaloids
Compound | Core Structure | Key Functional Groups | Bioactivity Target | |
---|---|---|---|---|
Epibatidine | 7-Azabicyclo[2.2.1]heptane | Chloropyridine, tertiary amine | nAChR, mAChR | |
Nicotine | Pyridine-pyrrolidine | Pyridine, pyrrolidine amine | nAChR | |
Anatoxin-a | Tropane homologue | Enone, secondary amine | nAChR | |
Epiboxidine | Isoxazole | Isoxazole (pyridine bioisostere) | nAChR | [1] [6] |
Epibatidine revolutionized nAChR pharmacology by exhibiting unparalleled affinity and selectivity for neuronal subtypes. It binds α4β2 nAChRs with sub-nanomolar affinity (Kᵢ ≈ 0.02 nM), ~100-fold greater than nicotine, and shows moderate activity at α3β4 and α7 subtypes [1] [3] [4]. This high affinity established it as a gold-standard tool for:
nAChR Subtype | Affinity (Kᵢ, nM) | Functional Consequence | |
---|---|---|---|
α4β2 | 0.02 | Analgesia, dopamine release | |
α7 | 233 | Modulatory cognitive effects | |
α3β4 | 1–10 | Autonomic side effects | |
Muscle-type | 22 | Paralysis, respiratory arrest | [1] [3] [4] |
The quest for safer analogs yielded compounds like ABT-594 (Tebanicline), which retains α4β2 affinity but minimizes neuromuscular toxicity via reduced muscle-receptor interaction [1] [5]. Recent derivatives (e.g., RTI-36, RTI-102) show subtype selectivity:
These analogs underscore epibatidine’s enduring role in developing nAChR-targeted therapeutics for pain and addiction.
Table 4: Key Epibatidine-Derived Research Compounds
Compound | Structural Modification | Primary nAChR Target | Research Application | |
---|---|---|---|---|
Epibatidine | None (parent) | Pan-nAChR agonist | Receptor affinity standards | |
ABT-594 (Tebanicline) | Azetidine ring replacement | α4β2 selective agonist | Non-opioid analgesic candidate | |
Epiboxidine | Pyridine → isoxazole | α4β2 agonist | Bioisostere studies | |
RTI-36 | 2'-fluoro, deschloro | α4β2/α7 agonist | Neuropathic pain models | |
RTI-102 | 3'-(4-nitrophenyl), deschloro | α4β2 partial agonist | Drug discrimination assays | [1] [5] [7] |
Table 5: Compound Names and Descriptors
Compound Name | Synonyms/Descriptor |
---|---|
Epibatidine Dihydrochloride | (±)-exo-2-(6-Chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane dihydrochloride |
ABT-594 | Tebanicline; (R)-5-(2-Azetidinylmethoxy)-2-chloropyridine |
Epiboxidine | Isoxazole analogue of epibatidine |
RTI-36 | 2′-Fluorodeschloroepibatidine |
RTI-102 | 2′-Fluoro-3'-(4-nitrophenyl)deschloroepibatidine |
RTI-76 | 3'-(3″-Dimethylaminophenyl)-epibatidine |
Anatoxin-a | Homotropane alkaloid; cyanobacterial toxin |
Nicotine | 3-(1-Methylpyrrolidin-2-yl)pyridine |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7